molecular formula C7H10OS B6275983 6-thiaspiro[3.4]octan-8-one CAS No. 2383555-39-1

6-thiaspiro[3.4]octan-8-one

Cat. No.: B6275983
CAS No.: 2383555-39-1
M. Wt: 142.2
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Description

Spirocyclic Compounds: Definition, Classification, and Significance in Organic Chemistry

Spirocyclic compounds are a fascinating class of organic molecules characterized by the presence of at least two rings that are connected by a single, common atom known as the spiro atom. wikipedia.orgslideshare.net This structural feature distinguishes them from fused or bridged ring systems, where two or more atoms are shared between rings. vedantu.com The name "spiro" is derived from the Latin word spīra, meaning a twist or coil, which aptly describes the perpendicular orientation of the constituent rings. wikipedia.org

Spiro compounds can be broadly classified into two main categories:

Carbocyclic spiro compounds: These molecules contain only carbon atoms in their ring structures. tandfonline.comcambridgescholars.com

Heterocyclic spiro compounds: In these compounds, one or more of the ring atoms are heteroatoms, such as nitrogen, oxygen, or sulfur. wikipedia.orgtandfonline.comcambridgescholars.comsolubilityofthings.com

Furthermore, they can be categorized based on the number of spiro atoms present, such as monospiro, dispiro, and trispiro compounds. cambridgescholars.com

The significance of spirocyclic compounds in organic chemistry is multifaceted. Their rigid, three-dimensional structures provide a unique scaffold for the design of novel molecules with specific spatial arrangements of functional groups. This has profound implications in medicinal chemistry, where the shape of a molecule is crucial for its interaction with biological targets. tandfonline.comnih.gov The introduction of a spiro center can lead to improved pharmacological properties such as enhanced solubility, metabolic stability, and target selectivity compared to their planar aromatic counterparts. tandfonline.com Spirocyclic motifs are also found in a variety of natural products with significant biological activities. wikipedia.orgnih.gov

Nomenclature and Structural Features of 6-Thiaspiro[3.4]octan-8-one

The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgqmul.ac.ukacdlabs.com The name "this compound" provides a complete description of the molecule's structure.

The parent hydrocarbon of this compound is spiro[3.4]octane. nih.govnist.govnist.gov The "[3.4]" in the name indicates the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, there is a cyclobutane (B1203170) ring (four-membered ring with three carbons other than the spiro atom) and a cyclopentane (B165970) ring (five-membered ring with four carbons other than the spiro atom). wikipedia.orgvedantu.com The "octane" part of the name signifies a total of eight carbon atoms in the bicyclic system. The numbering of the carbon atoms in a spiro compound begins in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring. wikipedia.orgvedantu.comyoutube.com

Key Structural Features of the Spiro[3.4]octane Core
FeatureDescription
Ring SystemBicyclic
Ring SizesCyclobutane (4-membered) and Cyclopentane (5-membered)
Spiro AtomThe single carbon atom common to both rings
Total Carbons8

The prefix "6-thia" indicates the presence of a sulfur atom replacing a carbon atom at the 6th position of the spiro[3.4]octane framework. evitachem.com This makes this compound a heterocyclic spiro compound. The sulfur atom is in the thioether oxidation state. It is important to note that the oxidation state of the sulfur can be modified, for instance, to a sulfoxide (B87167) or a sulfone (as seen in 6-thiaspiro[3.4]octane-8-carboxylic acid 6,6-dioxide), which would significantly alter the chemical properties of the molecule. smolecule.combldpharm.com

The suffix "-8-one" signifies the presence of a ketone functional group at the 8th position of the heterocyclic spiro ring system. The carbonyl group (C=O) of the ketone introduces polarity and a site for nucleophilic attack. The reactivity of the ketone can be influenced by the surrounding ring structure and the presence of the sulfur atom.

Current Research Landscape of Thiaspiro[3.4]octanone Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, the broader class of thiaspiro compounds is an active area of investigation. bldpharm.comevitachem.com Research in this area often focuses on the synthesis of novel thiaspirocyclic systems and the evaluation of their potential applications. solubilityofthings.comsmolecule.comevitachem.com For instance, the synthesis of related thiaspiro compounds has been achieved through various methods, including catalytic cycloalumination reactions. researchgate.net The development of efficient synthetic routes, such as one-pot multi-component reactions, is crucial for accessing a diverse range of spiro-annulated thiopyran derivatives. nih.gov The reactivity of thioketones in cycloaddition reactions is also a key area of study for constructing thiaspiro frameworks. uzh.chuzh.ch

General Research Areas for Thiaspiro Compounds
Research AreaFocusPotential Applications
Synthetic MethodologiesDeveloping efficient and stereoselective synthetic routes. nih.govorganic-chemistry.orgyoutube.comAccess to novel and complex thiaspiro scaffolds.
Medicinal ChemistryExploring biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. solubilityofthings.comacs.orgDevelopment of new therapeutic agents.
Materials ScienceInvestigating the use of thiaspiro compounds as building blocks for new polymers and materials with unique properties. solubilityofthings.comsmolecule.comCreation of advanced materials with tailored functionalities.

Significance of Studying the this compound System in Advanced Chemical Research

The study of this compound and related thiaspiro[3.4]octanone scaffolds holds considerable significance for several reasons:

Novel Chemical Space: These compounds represent a unique and relatively underexplored area of chemical space. Their rigid, three-dimensional structures offer new possibilities for designing molecules with specific steric and electronic properties.

Medicinal Chemistry Scaffolds: The combination of a spirocyclic core, a sulfur heteroatom, and a ketone functionality provides a versatile scaffold for the development of new drug candidates. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. The ketone group can be readily modified to introduce further diversity. Thiaspiro compounds have been investigated for a range of biological activities. solubilityofthings.comacs.org

Probes for Chemical Biology: Labeled versions of this compound could serve as chemical probes to study biological processes. The defined stereochemistry of the spiro center can be exploited to understand the stereochemical requirements of biological receptors.

Synthetic Intermediates: This molecule can serve as a valuable building block for the synthesis of more complex and functionally rich spirocyclic systems. uzh.chthieme-connect.comgoogle.comorganic-chemistry.org The ketone and the sulfur atom provide reactive handles for further chemical transformations.

Properties

CAS No.

2383555-39-1

Molecular Formula

C7H10OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Thiaspiro 3.4 Octan 8 One and Its Derivatives

Direct Synthesis Approaches

Strategies for the Construction of the Spiro[3.4]octane Thioether Core

Given the lack of direct synthetic routes, the construction of the 6-thiaspiro[3.4]octan-8-one framework relies on the assembly of the core spiro[3.4]octane thioether structure. This is most effectively achieved through cycloaddition strategies, which allow for the convergent and often stereocontrolled formation of the desired five-membered heterocyclic ring.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, a powerful tool in heterocyclic synthesis, stands out as the most promising approach for constructing the tetrahydrothiophene (B86538) ring of the spiro[3.4]octane thioether core. This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring.

At the forefront of [3+2] cycloaddition strategies for the synthesis of sulfur-containing heterocycles is the use of thiocarbonyl ylides, also known as thiocarbonyl S-methanides. These reactive intermediates serve as robust 1,3-dipoles that readily react with a variety of dipolarophiles to afford tetrahydrothiophene derivatives.

The transient nature of thiocarbonyl ylides necessitates their in situ generation. Several methods have been developed for this purpose, each with its own advantages and substrate scope.

One common method involves the thermal or photolytic decomposition of 1,3,4-thiadiazolines. This approach provides a clean source of the thiocarbonyl ylide through the extrusion of nitrogen gas.

Another versatile method is the fluoride-induced 1,3-elimination of a trimethylsilyl (B98337) group from α-silyl sulfides or sulfoxides. For instance, chloromethyl trimethylsilylmethyl sulfide (B99878) can serve as a convenient precursor to the parent thiocarbonyl ylide upon treatment with a fluoride (B91410) source like cesium fluoride.

The thermal decarboxylation of 1,3-oxathiolan-5-ones also provides a pathway to both stabilized and non-stabilized thiocarbonyl ylides. This method is particularly useful for generating ylides with a variety of substitution patterns.

PrecursorGeneration MethodReagents/ConditionsResulting Ylide
1,3,4-ThiadiazolineThermolysis/PhotolysisHeat or UV lightSubstituted Thiocarbonyl Ylide
Chloromethyl trimethylsilylmethyl sulfide1,3-EliminationCesium fluoride (CsF)Thiocarbonyl Ylide
1,3-Oxathiolan-5-oneDecarboxylationHeatSubstituted Thiocarbonyl Ylide

Once generated, thiocarbonyl ylides readily undergo [3+2] cycloaddition with electron-deficient alkenes. To synthesize the this compound core, the ideal dipolarophile would be a methylenecyclobutanone derivative. The exocyclic double bond of this molecule would serve as the two-atom component in the cycloaddition.

The reaction of a thiocarbonyl ylide with an activated alkene, such as an α,β-unsaturated ketone, proceeds to form a substituted tetrahydrothiophene. In the context of this compound synthesis, the dipolarophile would be 2-methylenecyclobutanone or a related derivative. The cycloaddition would result in the direct formation of the desired spiro[3.4]octane thioether skeleton.

Hypothetical Reaction Scheme:

Generation of Thiocarbonyl Ylide: Precursor --- (Generation Conditions) ---> [Thiocarbonyl Ylide]

[3+2] Cycloaddition: [Thiocarbonyl Ylide] + 2-Methylenecyclobutanone ---> this compound

While this specific reaction with a methylenecyclobutanone has not been explicitly detailed in the surveyed literature, the known reactivity of thiocarbonyl ylides with other activated alkenes strongly supports its feasibility.

The success of the [3+2] cycloaddition approach often hinges on controlling the chemo- and regioselectivity of the reaction.

Chemoselectivity: In cases where the dipolarophile possesses multiple reactive sites, the thiocarbonyl ylide must selectively react with the intended carbon-carbon double bond. For a dipolarophile like 2-methylenecyclobutanone, the reaction is expected to occur exclusively at the exocyclic C=C bond, as the carbonyl group is generally less reactive towards thiocarbonyl ylides under these conditions.

Regioselectivity: When an unsymmetrical thiocarbonyl ylide reacts with an unsymmetrical dipolarophile, the formation of two different regioisomers is possible. The regiochemical outcome is governed by a combination of steric and electronic factors, including the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. In many cases, the reaction proceeds with high regioselectivity, leading to a single major product. For the reaction of the parent thiocarbonyl ylide (CH₂=S⁺-CH₂⁻) with an activated alkene, the more nucleophilic carbon of the ylide typically attacks the more electrophilic β-carbon of the alkene.

FactorInfluence on SelectivityExpected Outcome for this compound Synthesis
Chemoselectivity Preferential reaction at one functional group over another.Selective cycloaddition to the exocyclic C=C bond of a methylenecyclobutanone derivative over the carbonyl group.
Regioselectivity Preferential formation of one constitutional isomer over another.Controlled by steric and electronic interactions, generally leading to a single predominant regioisomer.
Other Dipolar Cycloaddition Strategies

Beyond classical approaches, [3+2] dipolar cycloaddition reactions represent a powerful and convergent strategy for assembling the thiaspiro[3.4]octane core. This methodology typically involves the reaction of a thiocarbonyl ylide, a sulfur-centered 1,3-dipole, with a suitable dipolarophile. nuph.edu.uaresearchgate.net For the synthesis of the target spirocycle, an appropriately substituted cyclobutene (B1205218) derivative, such as a cyclobutenone, serves as the ideal two-carbon component. nih.gov

The thiocarbonyl ylide can be generated in situ from various precursors, such as by fluoride ion-promoted 1,3-desilylation of chloromethyl trimethylsilylmethyl sulfide. researchgate.net Once formed, the ylide rapidly undergoes cycloaddition with the electron-deficient double bond of the cyclobutenone. This reaction constructs the five-membered tetrahydrothiophene ring directly onto the four-membered carbocycle, establishing the spirocyclic junction in a single, highly atom-economical step. The versatility of this approach allows for the introduction of various substituents on both the dipole and the dipolarophile, enabling the synthesis of a library of this compound derivatives. nih.govresearchgate.net

Table 1: Representative [3+2] Dipolar Cycloaddition for this compound Synthesis This table presents a hypothetical reaction based on established principles of thiocarbonyl ylide cycloadditions.

Dipole Precursor Dipolarophile Catalyst/Conditions Product Yield (%)
Chloromethyl trimethylsilylmethyl sulfide 2-Cyclobuten-1-one CsF, Acetonitrile, RT This compound ~75
Bis(trimethylsilylmethyl)sulfoxide 3-Methyl-2-cyclobuten-1-one Heat, Toluene 7-Methyl-6-thiaspiro[3.4]octan-8-one ~68
1,3-Dithiolane-2-thione (as ylide source) 2-Phenyl-2-cyclobuten-1-one P(OEt)₃, Heat 9-Phenyl-6-thiaspiro[3.4]octan-8-one ~60

Ring Expansion and Contraction Methodologies

Thionium (B1214772) Ion-Initiated Pinacolic Ring Expansion

A sophisticated approach to spiroketones like this compound involves a semi-pinacol rearrangement initiated by the formation of a thionium ion. This strategy is conceptually related to the Pummerer rearrangement, where a sulfoxide (B87167) is activated by an acylating agent (e.g., acetic anhydride) to generate a highly electrophilic thionium ion intermediate. wikipedia.orgtcichemicals.com

For this methodology to be applied, a precursor such as a 1-(1-hydroxycyclobutyl)tetrahydrothiophene-1-oxide would be required. Upon treatment with an activator like trifluoroacetic anhydride (B1165640) (TFAA), the sulfoxide oxygen is acylated, facilitating an elimination to form a cyclic thionium ion. manchester.ac.uk This highly reactive intermediate triggers a pinacol-type rearrangement, wherein one of the C-C bonds of the adjacent cyclobutanol (B46151) migrates to the electron-deficient carbon. This concerted migration and ring expansion results in the formation of the five-membered ketone ring, yielding the this compound core. This method provides elegant control over the construction of the spirocyclic ketone functionality. nih.govnih.govresearchgate.net

Table 2: Activating Agents for Thionium Ion Generation in Pinacolic Ring Expansion

Precursor Activating Agent Nucleophile/Solvent Intermediate
1-(1-Hydroxycyclobutyl)tetrahydrothiophene-1-oxide Acetic Anhydride (Ac₂O) Pyridine Cyclic Thionium Ion
1-(1-Hydroxycyclobutyl)tetrahydrothiophene-1-oxide Trifluoroacetic Anhydride (TFAA) Dichloromethane Cyclic Thionium Ion
1-(1-Hydroxycyclobutyl)tetrahydrothiophene-1-oxide Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) 2,6-Lutidine Cyclic Thionium Ion
Ring Expansion via Carbon Sources (e.g., Calcium Carbide in Related Systems)

The expansion of a pre-existing heterocyclic ring by the insertion of a single carbon atom is another potential, albeit less documented, synthetic route. While the direct use of calcium carbide for the ring expansion of a tetrahydrothiophene to a thiopyranone is not a commonly cited method, analogous one-carbon insertion reactions are known in heterocyclic chemistry.

A hypothetical pathway could involve the generation of a carbene or a carbene equivalent, which then inserts into one of the C-S bonds of a suitably substituted tetrahydrothiophene precursor, such as 2-oxocyclobutyltetrahydrothiophene. For instance, the decomposition of diazomethane (B1218177) or other diazo compounds in the presence of a rhodium or copper catalyst could generate a carbene that subsequently inserts into a C-S bond, leading to the expansion of the five-membered sulfur ring into a six-membered ring. Another conceptual approach involves the ring expansion of thiophenes using specialized aluminium(I) reagents, which proceeds through C-S bond activation. rsc.org However, applying such strategies to the specific synthesis of this compound remains a topic for further research and development.

Organometallic Approaches

Zirconium-Catalyzed Cyclization Approaches

Zirconium-catalyzed or -mediated reactions offer powerful tools for the construction of complex cyclic and spirocyclic systems. rsc.org A plausible strategy for synthesizing the this compound skeleton involves the intramolecular cyclization of a carefully designed sulfur-containing enyne or diene precursor.

For example, a substrate containing both a vinyl group and an alkynyl or another alkenyl group, tethered by a sulfur atom and a cyclobutylidene moiety, could be subjected to cyclization using a zirconocene (B1252598) complex like Cp₂ZrCl₂. This process would generate a zirconacyclopentene or zirconacyclopentane intermediate. Subsequent functionalization, such as carbonylation followed by quenching, could then be employed to install the ketone functionality at the desired position, yielding the final spirocyclic product. This approach is highly valued for its ability to form multiple carbon-carbon bonds with high stereocontrol.

Table 3: Zirconium-Catalyzed Cyclization of a Hypothetical Thio-Enyne Precursor

Precursor Zirconium Reagent Quenching Agent Product
1-(Allylthio)-1-vinylcyclobutane Cp₂ZrBu₂ (Negishi's Reagent) Carbon Monoxide (CO), then H⁺ This compound
1-(Propargylthio)-1-vinylcyclobutane Cp₂ZrCl₂ + 2 n-BuLi Carbon Monoxide (CO), then H⁺ 7-Methylene-6-thiaspiro[3.4]octan-8-one
1-(Allylthio)-1-vinylcyclobutane Cp₂ZrBu₂ (Negishi's Reagent) Iodine (I₂) 8-Iodo-6-thiaspiro[3.4]octane
Catalytic Cycloalumination Reactions

The Dzhemilev reaction, a catalytic cycloalumination process, provides a viable route to the parent 6-thiaspiro[3.4]octane ring system. researchgate.net This reaction involves the zirconium-catalyzed reaction of an alkene with an organoaluminum reagent, such as triethylaluminum (B1256330) (AlEt₃), to form an aluminacyclopentane intermediate. This intermediate can then be reacted with a sulfur source to yield the desired sulfur heterocycle. osi.lv

To form the spirocyclic core, methylenecyclobutane (B73084) can be used as the olefin substrate. Its reaction with AlEt₃ in the presence of a catalyst like Cp₂ZrCl₂ generates a spiro-aluminacyclopentane, specifically 6-ethyl-6-aluminaspiro[3.4]octane. This organometallic intermediate can then be treated in situ with elemental sulfur (S₈) to replace the aluminum atom with sulfur, affording 6-thiaspiro[3.4]octane in good yield.

To obtain the final target compound, this compound, a subsequent oxidation step is required. Standard methods for the α-oxidation of thioethers, such as treatment with an oxidizing agent like N-chlorosuccinimide (NCS) followed by hydrolysis, can be employed to install the ketone functionality at the C8 position.

Table 4: Two-Step Synthesis via Catalytic Cycloalumination and Oxidation

Step Substrate Reagents Intermediate/Product

Multicomponent Reactions for Spiroheterocycle Formation

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. cncb.ac.cn This approach offers significant advantages over traditional linear syntheses, including reduced reaction time, cost, energy consumption, and waste generation. researchgate.net The development of simple synthetic routes for widely used organic compounds from readily available reagents is a primary goal in organic synthesis, and MCRs are a powerful tool in this endeavor. researchgate.net

The application of MCRs to the synthesis of spiroheterocycles is a particularly attractive strategy due to the structural complexity of these motifs. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to its conceptual construction. For instance, a hypothetical MCR could involve the reaction of a cyclobutanone (B123998) derivative, a thiol-containing compound, and another component that facilitates the ring closure to form the thiolan-3-one ring in a single operation. The versatility of MCRs allows for the generation of large libraries of compounds for various applications. mdpi.com The synthesis of polyheterocycles, which are desirable targets for their valuable applications, often utilizes MCRs coupled with further cyclization steps. cncb.ac.cnrsc.org

Synthesis of Substituted this compound Derivatives

Introduction of Fluorinated Moieties

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of the this compound scaffold, fluorination can lead to derivatives with unique characteristics. A notable example is 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid. evitachem.com

The synthesis of such fluorinated derivatives typically involves multi-step pathways. The introduction of the fluorine atom can be achieved through various methods, including electrophilic fluorination or nucleophilic substitution reactions. evitachem.com The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity and stereoselectivity.

Table 1: Example of a Fluorinated this compound Derivative

Compound Name CAS Number Molecular Formula Key Structural Features

Functionalization via Thiol or Carboxylic Acid Groups

The introduction of thiol or carboxylic acid groups onto the this compound framework provides handles for further synthetic transformations or for modulating the molecule's properties.

Carboxylic Acid Functionalization: As seen with 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid, a carboxylic acid group can be a key feature of these derivatives. evitachem.com The presence of this functional group enhances solubility and provides a site for forming amides, esters, and other derivatives. evitachem.com The synthesis can involve the oxidation of a primary alcohol or the use of carboxylation agents. evitachem.com

Thiol Functionalization: Thiols are sulfur analogues of alcohols and can be introduced into the spirocyclic structure to create compounds with distinct reactivity. masterorganicchemistry.com While specific examples of thiol-functionalized 6-thiaspiro[3.4]octan-8-ones are not detailed in the provided search results, general methods for introducing thiol groups, such as nucleophilic substitution with a hydrosulfide (B80085) anion or the reduction of a disulfide, could be applied.

Enantioselective Synthesis and Stereocontrol Strategies

The spirocyclic nature of this compound means that substituted derivatives can exist as enantiomers or diastereomers. The control of stereochemistry is therefore a critical aspect of their synthesis.

Asymmetric Catalysis in Spirocyclization

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the realm of spiro compounds, organocatalysis has emerged as a particularly effective strategy. For example, the asymmetric synthesis of spiro[4H-chromene-3,3'-oxindoles] has been achieved through an organocatalytic cascade reaction using a quinidine-derived squaramide catalyst, yielding products with high enantiomeric excess (up to 90% ee). nih.gov Similarly, quinine-derived chiral bifunctional squaramide organocatalysts have been successfully employed in the asymmetric catalytic cascade reactions to produce spiro-tetrahydroquinoline derivatives in high yields and with excellent enantioselectivities (up to >99% ee). rsc.org

These strategies, which involve the use of a chiral catalyst to control the stereochemical outcome of the spirocyclization step, could be adapted for the enantioselective synthesis of this compound derivatives. The choice of catalyst and reaction conditions would be crucial for achieving high levels of stereocontrol.

Diastereoselective Approaches

When a molecule has more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. In the synthesis of spiro compounds, diastereoselectivity can be achieved through various means, including substrate control, reagent control, or catalyst control.

For instance, the synthesis of 2,7-diazaspiro[4.5]decanes-1,3-diones has been accomplished with diastereoselectivity using Lewis acid catalysis. researchgate.net In another example, the asymmetric catalytic cascade reactions for the synthesis of spiro-tetrahydroquinoline derivatives not only provided excellent enantioselectivities but also high diastereoselectivities (up to >20:1 dr). rsc.org These examples highlight that with careful planning of the synthetic route and choice of reagents or catalysts, it is possible to control the relative stereochemistry of multiple stereocenters in a spirocyclic framework.

Table 2: Mentioned Compounds

Compound Name
This compound
8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
spiro[4H-chromene-3,3'-oxindoles]
spiro-tetrahydroquinoline

Lack of Publicly Available Data on the Chemical Reactivity of this compound

Extensive searches for the chemical reactivity and transformations of the specific compound this compound have yielded insufficient publicly available scientific data to construct a detailed article based on the requested outline. While the general reactivity of the functional groups present in the molecule—a ketone and a thioether—are well-established in organic chemistry, specific studies detailing these reactions for this compound could not be located.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the chemical reactivity of this compound that adheres to the provided structure and content requirements at this time. The absence of specific research findings, including reaction conditions, yields, and product characterization, prevents a thorough and factual discussion as outlined.

Further research and publication in the field of organic chemistry would be necessary to elucidate the specific chemical behaviors and transformations of this compound.

Chemical Reactivity and Transformations of 6 Thiaspiro 3.4 Octan 8 One

Ring Opening and Ring Closing Reactions of the Spirocyclic System

Information regarding the conditions and mechanisms of ring-opening and ring-closing reactions for the 6-thiaspiro[3.4]octan-8-one system is not present in the current body of scientific literature. Such studies would involve subjecting the compound to various reagents and conditions to explore the stability of the spirocyclic framework and the potential for forming other cyclic or acyclic structures.

Reactivity of Substituents on the Spiro[3.4]octane Framework

The influence of substituents on the reactivity of the this compound framework has not been documented. Research would be needed to understand how different functional groups attached to the spiro[3.4]octane core affect its chemical behavior, such as the reactivity of the ketone and thioether functionalities.

Mechanistic Aspects of Observed Transformations

A detailed mechanistic understanding of transformations involving this compound is contingent on experimental and computational studies that have not yet been published.

Without experimental or theoretical data, it is not possible to determine whether the potential reactions of this compound would proceed through concerted (single-step) or stepwise (multi-step) pathways. Mechanistic studies, such as kinetic isotope effect experiments or computational modeling, would be necessary to elucidate these pathways.

The role of electronic and steric factors in directing the outcome of reactions involving this compound remains uninvestigated. Such research would be crucial for understanding and predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) of its transformations.

As research on this compound becomes available, a detailed and informative article will be generated to address these specific areas of its chemical behavior.

Spectroscopic and Structural Characterization of 6 Thiaspiro 3.4 Octan 8 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-thiaspiro[3.4]octan-8-one and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous characterization.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spirocyclic structure imposes a rigid conformation, leading to potentially complex splitting patterns. Protons adjacent to the sulfur atom and the carbonyl group are expected to resonate at lower fields (higher ppm values) due to the deshielding effects of these heteroatoms.

The expected chemical shifts and multiplicities for the protons in this compound are detailed in the table below. The protons on the cyclobutane (B1203170) ring (H-1, H-2, H-3) are anticipated to show complex multiplets due to geminal and vicinal coupling. The protons on the tetrahydrothiophenone ring (H-5, H-7) are diastereotopic and are expected to appear as distinct signals, likely as doublets of doublets.

Table 1. Predicted ¹H NMR Spectral Data for this compound.
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-1, H-31.8 – 2.2m (multiplet)Part of the cyclobutane ring, coupled to H-2.
H-22.0 – 2.4m (multiplet)Part of the cyclobutane ring, coupled to H-1 and H-3.
H-52.9 – 3.3m (multiplet)Adjacent to the sulfur atom. Diastereotopic protons expected.
H-73.4 – 3.8m (multiplet)Alpha to both the sulfur atom and the carbonyl group, leading to significant deshielding. Diastereotopic protons expected.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a singlet. libretexts.org For this compound, seven distinct carbon signals are expected.

The carbonyl carbon (C-8) is the most deshielded and will appear at a characteristic downfield shift (typically >200 ppm). The spiro carbon (C-4) is also a key feature, appearing as a quaternary signal. The carbons bonded to the sulfur atom (C-5 and C-7) will resonate in the 30-50 ppm range.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Carbon PositionPredicted Chemical Shift (δ, ppm)Carbon Type
C-1, C-325 – 35CH₂
C-235 – 45CH₂
C-460 – 75C (Spiro, Quaternary)
C-530 – 40CH₂
C-745 – 55CH₂
C-8205 – 220C=O (Ketone)

For fluorinated analogs, such as 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid, ¹⁹F NMR spectroscopy is an indispensable tool. evitachem.com This technique is highly sensitive and provides a wide chemical shift range, making it excellent for detecting fluorine-containing functional groups. In a hypothetical derivative like 8-fluoro-6-thiaspiro[3.4]octan-8-one, the ¹⁹F NMR spectrum would exhibit a signal whose chemical shift is indicative of the fluorine's electronic environment. Furthermore, this signal would show coupling to adjacent protons (e.g., H-7), providing valuable connectivity data through H-F coupling constants (J-coupling). This information is crucial for confirming the position of fluorination within the molecule.

While 1D NMR spectra provide foundational data, 2D NMR experiments are necessary to piece together the complete molecular structure by establishing atom-to-atom connectivity. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks between the protons of the cyclobutane ring (H-1/H-2 and H-2/H-3) and between the geminal protons at C-5 and C-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. libretexts.org It is used to definitively assign the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal assigned to H-5 would show a cross-peak to the carbon signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org It is vital for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations for this compound would include cross-peaks from the H-5 and H-7 protons to the carbonyl carbon (C-8) and the spiro carbon (C-4), as well as correlations from the H-3 protons to the spiro carbon (C-4).

Table 3. Key Expected 2D NMR Correlations for this compound.
ExperimentCorrelating NucleiStructural Information Confirmed
COSYH-1 ↔ H-2, H-2 ↔ H-3Connectivity within the cyclobutane ring.
HSQCH-1/C-1, H-2/C-2, H-3/C-3, H-5/C-5, H-7/C-7Direct one-bond C-H connections.
HMBCH-5, H-7 ↔ C-4 (Spiro)Connection of the tetrahydrothiophenone ring to the spiro center.
HMBCH-3 ↔ C-4 (Spiro)Connection of the cyclobutane ring to the spiro center.
HMBCH-5, H-7 ↔ C-8 (Carbonyl)Position of the carbonyl group relative to C-5 and C-7.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the molecule in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecular architecture.

For this compound, a single-crystal X-ray diffraction study would be the ultimate method to confirm its unique spirocyclic structure. The analysis would verify the presence of the central quaternary spiro carbon atom (C-4) that serves as the single junction point for both the cyclobutane and the tetrahydrothiophenone rings.

Key structural features that would be confirmed include:

The tetrahedral geometry around the spiro C-4 carbon.

The precise bond lengths of C-S, C=O, and all C-C bonds within the strained ring systems.

The bond angles within each ring, which would reveal the extent of ring strain, particularly in the cyclobutane moiety.

The relative orientation of the two rings, which are expected to be nearly perpendicular to each other, a defining characteristic of spiro compounds.

This detailed solid-state information is complementary to the solution-state data obtained from NMR and is invaluable for a complete and accurate structural characterization.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Expected bond lengths would be in line with standard values for similar functional groups. The carbon-sulfur (C-S) bonds in the thiolane ring are anticipated to be approximately 1.82 Å. The carbon-carbon (C-C) single bonds within both rings are expected to be around 1.54 Å, while the carbon-oxygen double bond (C=O) of the ketone is predicted to be approximately 1.21 Å.

Bond angles are largely dictated by the ring strain inherent in the four- and five-membered ring systems. The internal angles of the cyclobutane ring are expected to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, likely being closer to 90°. The tetrahydrothiophene (B86538) ring would exhibit angles closer to those of a puckered five-membered ring. Torsion angles, which describe the conformation of the rings, would reflect a non-planar structure for both the cyclobutane and thiolane moieties, adopted to relieve ring strain.

Table 1: Predicted Bond Lengths and Angles for this compound
ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C-S~1.82
C-C (sp³)~1.54
C=O~1.21
C-H~1.09
Bond Angle (°)C-C-C (Cyclobutane)~90
C-S-C (Thiolane)~93
C-C=O~126

Conformational Analysis in the Crystalline State

In the absence of experimental crystal structure data, the conformation of this compound in the solid state can be inferred from the principles of conformational analysis of small ring systems. Both the cyclobutane and tetrahydrothiophene rings are expected to be non-planar to minimize torsional and angle strain.

The cyclobutane ring is likely to adopt a puckered or bent conformation. This puckering allows for a slight staggering of the hydrogen atoms on adjacent carbon atoms, reducing torsional strain. The tetrahydrothiophene ring is expected to exist in an envelope or twisted conformation, which are the two most stable forms for five-membered rings. The spiro linkage would enforce a specific relative orientation of these two puckered rings. The exact conformation in the crystalline state would be influenced by the packing forces within the crystal lattice.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces. The primary interactions are expected to be dipole-dipole interactions arising from the polar carbonyl group. The oxygen atom of the ketone can act as a hydrogen bond acceptor, leading to the formation of weak C-H···O hydrogen bonds with neighboring molecules.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a crucial technique for determining the elemental composition of a molecule. For this compound, with a chemical formula of C₇H₁₀OS, the theoretical exact mass can be calculated. This value is essential for confirming the identity of the compound in a sample.

The expected monoisotopic mass of the molecular ion [M]⁺• would be approximately 142.0452 m/z. The high precision of HRMS allows for the differentiation of this compound from other molecules with the same nominal mass but different elemental compositions.

Table 2: Predicted High-Resolution Mass Spectrometry Data
IonFormulaCalculated m/z
[M]⁺•C₇H₁₀OS142.0452

Fragmentation Pattern Analysis

The mass spectrum of this compound under electron ionization would exhibit a characteristic fragmentation pattern. The molecular ion peak, while expected to be present, may not be the most abundant. The fragmentation is likely to be initiated by the cleavage of bonds adjacent to the carbonyl group and the spiro center, as these are typically points of instability in the molecular ion.

Key fragmentation pathways would include α-cleavage at the carbonyl group, leading to the loss of a CO molecule (28 Da) or an ethyl group (29 Da) from the cyclobutane ring. Fragmentation of the tetrahydrothiophene ring could involve the loss of a thioformaldehyde (B1214467) (CH₂S, 46 Da) or ethene sulfide (B99878) (C₂H₄S, 60 Da) radical cation. The relative abundance of these fragment ions would provide valuable structural information.

Table 3: Plausible Mass Spectrometry Fragmentation Patterns
m/zPossible Fragment IonProposed Loss from Molecular Ion
114[C₆H₁₀S]⁺•CO
99[C₅H₇S]⁺C₂H₅O
86[C₄H₆S]⁺•C₃H₄O
70[C₄H₆O]⁺•C₃H₄S
56[C₄H₈]⁺•C₃H₂OS

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The spectra of this compound would be characterized by specific vibrational modes corresponding to its structural features.

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ketone, typically appearing in the region of 1740-1720 cm⁻¹. The C-S stretching vibration would give rise to a weaker band in the fingerprint region, around 700-600 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the rings would be observed around 3000-2850 cm⁻¹. The spirocyclic nature of the molecule may lead to some unique skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would complement the IR data. The C-S bond, being more polarizable than C-O, might show a more intense signal in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAliphatic CH₂3000-2850Medium-Strong (IR), Strong (Raman)
C=O StretchKetone1740-1720Strong (IR), Medium (Raman)
CH₂ ScissoringAliphatic CH₂~1465Medium (IR)
C-S StretchThioether700-600Weak-Medium (IR), Medium-Strong (Raman)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties at the electronic level. For a molecule such as 6-thiaspiro[3.4]octan-8-one, these methods can elucidate its preferred three-dimensional structure, conformational flexibility, and inherent strain.

Density Functional Theory (DFT) has become a primary method for the geometry optimization and electronic structure analysis of organic molecules due to its favorable balance of accuracy and computational cost. arxiv.orgnih.gov For this compound, DFT calculations would be employed to determine the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

The geometry of the spiro[3.4]octane framework is characterized by the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring at a single carbon atom. The introduction of a sulfur atom at position 6 and a carbonyl group at position 8 is expected to significantly influence the geometry compared to the parent hydrocarbon. DFT optimization would likely reveal a puckered conformation for the cyclobutane ring to alleviate some of the inherent angle strain. The five-membered thiacyclopentanone ring is also not planar and would adopt an envelope or twist conformation to minimize torsional strain.

Key geometric parameters that would be determined from DFT calculations include:

C-S bond lengths: Expected to be in the typical range for thioethers.

C=O bond length: Characteristic of a ketone in a four-membered ring.

Spiro-center geometry: The bond angles around the central quaternary carbon would be distorted from the ideal tetrahedral angle of 109.5°.

Electronic structure analysis through DFT would provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity, with the LUMO likely centered around the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

The spirocyclic nature of this compound gives rise to several possible conformations. A thorough conformational analysis is essential to identify the most stable arrangements (energy minima) and the energy barriers between them. nih.gov This involves exploring the potential energy surface of the molecule by systematically changing dihedral angles.

Ring strain is a critical factor in determining the stability and reactivity of cyclic molecules. The spiro[3.4]octane system incorporates both a highly strained cyclobutane ring and a moderately strained cyclopentane ring. libretexts.org The total strain energy of this compound is a combination of angle strain, torsional strain, and transannular strain. libretexts.org

Angle strain arises from the deviation of bond angles from their ideal values. In the cyclobutanone (B123998) part, the internal angles are compressed from the ideal sp³ and sp² angles, leading to significant strain. masterorganicchemistry.com Torsional strain results from the eclipsing of bonds on adjacent atoms. Both rings in the spiro system adopt non-planar conformations to reduce this strain.

The strain energy can be computationally estimated by comparing the heat of formation of the molecule with that of a hypothetical strain-free reference compound using isodesmic or homodesmotic reactions. masterorganicchemistry.compressbooks.pub The calculated strain energies for the parent cycloalkanes provide a baseline for understanding the strain in the substituted spirocycle.

Ring SystemCalculated Strain Energy (kcal/mol)
Cyclopropane27.6
Cyclobutane26.3
Cyclopentane6.2
Cyclohexane~0

Data sourced from computational studies on cycloalkane stability. masterorganicchemistry.commasterorganicchemistry.com

Mechanistic Investigations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

For any chemical reaction involving this compound, a detailed understanding of the reaction pathway can be achieved through transition state analysis. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, connecting reactants and products.

A common reaction for a ketone is nucleophilic addition to the carbonyl group. proceedings.science A computational study of, for example, the addition of a hydride or an organometallic reagent to this compound would involve:

Reactant and Product Optimization: Finding the minimum energy structures of the starting materials and the final product.

Transition State Search: Locating the transition state structure for the nucleophilic attack on the carbonyl carbon.

Frequency Calculation: Verifying the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction rate. Such studies could also predict the stereochemical outcome of reactions by comparing the activation energies of different diastereomeric transition states.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, which proposes that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. nih.gov MEDT has been successfully applied to understand various organic reactions, including cycloadditions and polar reactions. mdpi.com

For this compound, MEDT could be applied to study its reactivity in cycloaddition reactions where the ketone could act as a dienophile or a dipolarophile. An analysis of the conceptual DFT indices, such as the electrophilicity and nucleophilicity indices, would classify the reactivity of the molecule. nih.gov

A key aspect of MEDT is the Bonding Evolution Theory (BET), which analyzes the changes in the topology of the electron localization function (ELF) along the reaction pathway. This provides a detailed picture of the bond formation and breaking processes. For instance, in a hypothetical [3+2] cycloaddition reaction involving this compound, MEDT could determine whether the reaction is concerted or stepwise and explain the chemo- and regioselectivity observed. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. The energy and spatial distribution of these orbitals are crucial in determining how the molecule interacts with other chemical species.

For this compound, computational models would likely show the HOMO localized primarily on the sulfur atom due to its lone pairs of electrons, which are higher in energy than the electrons in the carbon framework. The LUMO, conversely, is expected to be centered on the carbonyl group (C=O), specifically on the antibonding π* orbital. This distribution suggests that the sulfur atom is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, DFT calculations would provide specific energy values for these orbitals, allowing for the quantification of its reactivity profile.

Hypothetical FMO Analysis Data for this compound Calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.

ParameterEnergy (eV)Description
EHOMO -6.85Energy of the Highest Occupied Molecular Orbital; associated with the sulfur lone pairs.
ELUMO -1.20Energy of the Lowest Unoccupied Molecular Orbital; associated with the C=O π* orbital.
HOMO-LUMO Gap (ΔE) 5.65Indicates high kinetic stability and moderate reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, further refine the prediction of chemical behavior.

Hypothetical Global Reactivity Descriptors

DescriptorValueFormulaInterpretation
Ionization Potential (I) 6.85 eVI ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) 1.20 eVA ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ) 4.025 eVχ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) 2.825 eVη = (I - A) / 2Resistance to change in electron configuration.
Electrophilicity Index (ω) 2.86 eVω = χ² / (2η)Propensity to act as an electrophile.

This FMO analysis provides a foundational understanding of the electronic behavior of this compound, highlighting the distinct roles of the sulfur atom and the carbonyl group in its chemical interactions.

Spectroscopic Property Predictions from Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Methods like DFT can calculate vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible), which are essential for structural elucidation and characterization. scielo.org.zanih.gov

For this compound, theoretical calculations can predict key spectroscopic features:

Infrared (IR) Spectroscopy: Calculations would predict a strong vibrational band corresponding to the C=O stretch of the ketone, typically expected in the 1700-1750 cm⁻¹ region. Other significant peaks would include C-S stretching vibrations at lower frequencies (around 600-800 cm⁻¹) and various C-H stretching and bending modes from the aliphatic rings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this molecule, distinct signals would be calculated for the protons and carbons adjacent to the sulfur atom and the carbonyl group, reflecting their unique electronic environments. The spirocyclic nature of the molecule would also lead to a specific and predictable pattern of chemical shifts.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. researchgate.net this compound would be expected to have a weak n→π* transition at a longer wavelength, associated with the excitation of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. A more intense π→π* transition would be predicted at a shorter wavelength.

Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted ValueAssignment
IR Vibrational Frequency~1735 cm⁻¹C=O stretch
IR Vibrational Frequency~710 cm⁻¹C-S stretch
¹³C NMR Chemical Shift~210 ppmCarbonyl Carbon (C=O)
¹³C NMR Chemical Shift~45 ppmSpiro Carbon
¹H NMR Chemical Shift~2.5-3.0 ppmProtons alpha to Sulfur
UV-Vis λmax~285 nmn→π* transition

These computational predictions serve as a powerful guide for interpreting experimental spectra and confirming the molecular structure.

Interactions and Stability in Different Environments

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For this compound, studying its behavior in solvents of varying polarity (e.g., a non-polar solvent like hexane (B92381) and a polar solvent like water) would reveal important aspects of its stability and interactions.

Solvation Energy: This value represents the energy change when a molecule is transferred from the gas phase to a solvent. A more negative solvation energy indicates stronger interaction with the solvent and higher solubility. Due to the polar carbonyl group, this compound is expected to be more stable and soluble in polar solvents.

Dipole Moment: The molecule's dipole moment is predicted to increase in polar solvents. The solvent's electric field induces a greater separation of charge within the solute molecule, enhancing its polarity.

Spectroscopic Shifts: The environment affects spectroscopic properties. For instance, the n→π* transition in the UV-Vis spectrum typically undergoes a hypsochromic (blue) shift in polar solvents, while the C=O stretching frequency in the IR spectrum can experience a bathochromic (red) shift.

Hypothetical Solvent Effects on Properties of this compound

PropertyGas PhaseHexane (ε=1.88)Water (ε=78.39)
Solvation Energy (kcal/mol) 0-1.5-5.8
Dipole Moment (Debye) 2.8 D3.1 D3.9 D
UV-Vis λmax (n→π)*285 nm283 nm275 nm
IR Frequency (C=O) 1735 cm⁻¹1732 cm⁻¹1725 cm⁻¹

Furthermore, computational studies can model specific intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen of this compound and protic solvent molecules like water. These analyses provide a molecular-level understanding of solvation and how the environment modulates the compound's stability and properties.

Advanced Research Perspectives on Thiaspiro 3.4 Octan 8 One Systems

Development of Novel Reagents and Catalysts for Spirocyclization

The construction of the thiaspiro[3.4]octan-8-one core hinges on the critical spirocyclization step. Research into analogous systems suggests that the development of novel reagents and catalysts is paramount for achieving high efficiency, selectivity, and functional group tolerance.

Key Research Thrusts:

Strain-Release Driven Methodologies: Inspired by the synthesis of azetidine-containing spirocycles, the development of reagents that can induce a strain-release driven spirocyclization of precursors bearing a thietane (B1214591) moiety could be a promising avenue.

Transition-Metal Catalysis: Palladium-catalyzed reactions have been effectively used in the modular synthesis of other heterocyclic systems. The development of palladium or other transition-metal catalysts (e.g., Rhodium, Iridium) tailored for the intramolecular cyclization of functionalized thiol precursors onto a cyclopentanone-derived electrophile could offer a direct and versatile route to the 6-thiaspiro[3.4]octan-8-one scaffold.

Organocatalysis: The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could facilitate an enantioselective intramolecular Michael addition of a thiol onto an α,β-unsaturated cyclopentenone precursor, leading to the chiral synthesis of the target spirocycle.

Illustrative Reagents and Catalysts in Related Spirocyclizations:

Catalyst/Reagent ClassSpecific ExamplePotential Application for this compound
Transition MetalsPalladium(II) AcetateCatalyzing intramolecular C-S bond formation.
Organocatalysts(S)-ProlineAsymmetric intramolecular Michael addition of a thiol.
Lewis AcidsTitanium TetrachloridePromoting intramolecular Friedel-Crafts-type cyclizations.

Modular Synthesis Strategies for Functionalized Thiaspiro[3.4]octan-8-one Derivatives

A modular approach to the synthesis of this compound derivatives would allow for the rapid generation of a library of compounds for screening purposes. This strategy involves the use of versatile building blocks that can be easily modified.

Potential Modular Approaches:

Multi-component Reactions: Designing a one-pot reaction where a sulfur source, a four-carbon linear unit, and a three-carbon unit are combined in the presence of a suitable catalyst could provide a highly efficient entry to the core structure.

Post-Spirocyclization Functionalization: A strategy focused on the synthesis of the parent this compound followed by the selective functionalization of the cyclopentanone (B42830) or thietane rings would offer a high degree of modularity. For instance, α-functionalization of the ketone or oxidation of the sulfur atom would provide access to a wide range of derivatives. The reactivity of a related compound, 8-fluoro-6,6-dioxo-6λ⁶-thiaspiro[3.4]octane-8-carboxylic acid, showcases how functional groups on the spirocyclic core can undergo various chemical transformations. evitachem.com

Exploration of New Reaction Pathways and Cascade Reactions

Cascade reactions, where multiple bonds are formed in a single operation, offer an elegant and efficient way to construct complex molecular architectures. nih.gov20.210.105 The exploration of such pathways for the synthesis of thiaspiro[3.4]octan-8-one systems is a key area of future research.

Hypothetical Cascade Reaction:

A potential cascade could be initiated by the reaction of a suitably substituted cyclopentenone with a sulfur nucleophile. The resulting intermediate could then undergo an intramolecular cyclization to form the thietane ring, followed by further transformations to yield a more complex thiaspirocyclic product. The development of such cascade reactions would be highly beneficial in terms of atom economy and reducing the number of synthetic steps. 20.210.105

Applications as Building Blocks in Chemical Synthesis

The rigid, three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex molecules. sigmaaldrich.com Its functional groups—the ketone and the thioether—provide handles for a variety of chemical transformations.

Potential Synthetic Applications:

Scaffold for Medicinal Chemistry: The spirocyclic core can be used as a scaffold to orient functional groups in specific spatial arrangements for interaction with biological targets. The synthesis of novel thia-azaspiro[3.4]octanes has been reported as a source of multifunctional modules for drug discovery. nih.gov

Precursor to Novel Heterocyclic Systems: The thietane ring can potentially undergo ring-opening or ring-expansion reactions to generate larger sulfur-containing heterocycles. The ketone can be transformed into other functional groups or used as a point of attachment for other molecular fragments.

Investigation of Stereoisomeric and Enantiomeric Forms

The spiro carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and study of the individual enantiomers are crucial, as they may exhibit different biological activities.

Research Directions:

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of this compound is a significant challenge. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. Research into the enantioselective construction of other bicyclic systems, such as the 8-azabicyclo[3.2.1]octane scaffold, provides a conceptual framework for such endeavors. rsc.org

Stereochemical Assignment: The absolute configuration of the enantiomers would need to be determined using techniques such as X-ray crystallography of a suitable derivative or through chiroptical methods like circular dichroism.

Biological Evaluation of Enantiomers: Once the individual enantiomers are obtained, their biological activities can be evaluated separately to determine if one is more potent or has a different pharmacological profile.

Future Directions in Thiaspirocyclic Chemistry

The field of thiaspirocyclic chemistry is poised for significant growth, driven by the increasing demand for novel molecular scaffolds in drug discovery and materials science.

Anticipated Future Trends:

Development of Novel Synthetic Methodologies: A continued focus on the development of efficient, stereoselective, and environmentally friendly methods for the synthesis of thiaspirocycles is expected.

Exploration of Biological Activity: The systematic biological evaluation of thiaspiro[3.4]octan-8-one and its derivatives against a range of therapeutic targets will be a key research area.

Application in Materials Science: The unique structural and electronic properties of thiaspirocycles could be exploited in the design of new organic materials with interesting optical or electronic properties.

Computational Studies: In silico studies will likely play an increasingly important role in predicting the properties and biological activities of new thiaspirocyclic compounds, thereby guiding synthetic efforts.

The exploration of natural products as a source of inspiration for the design of new immunomodulating drugs is also a growing field, and novel heterocyclic scaffolds like thiaspiro[3.4]octan-8-one could contribute to this endeavor. nih.gov

Q & A

Q. What are the foundational methods for synthesizing and characterizing 6-thiaspiro[3.4]octan-8-one?

Methodological Answer: Synthesis typically involves cyclization reactions, such as thiol-ene click chemistry or acid-catalyzed ring closure, to form the spirocyclic core. Characterization requires a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve stereochemistry, IR spectroscopy for functional group verification, and high-resolution mass spectrometry (HRMS) to confirm molecular weight . X-ray crystallography is critical for unambiguous structural determination, especially given the strained spirocyclic geometry .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

Methodological Answer: Systematically vary parameters such as temperature, solvent polarity, and catalyst loading using design-of-experiments (DoE) approaches. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency. Monitor progress via TLC or HPLC and validate purity through melting point analysis and elemental composition . Control experiments (e.g., omitting catalysts) help identify rate-limiting steps .

Q. What steps ensure reproducibility in synthesizing this compound?

Methodological Answer: Document all variables exhaustively: reagent grades, solvent drying methods, and equipment calibration. Publish detailed protocols in the main manuscript, with ancillary data (e.g., NMR raw files, chromatograms) in supplementary materials. Cross-validate results using independent synthetic routes, such as alternative protecting-group strategies or enantioselective catalysis .

Advanced Research Questions

Q. How can researchers address challenges in structural elucidation of this compound derivatives?

Methodological Answer: Leverage advanced NMR techniques, such as NOESY for spatial proximity analysis and J-resolved spectroscopy for coupling constants. For ambiguous cases, combine computational modeling (DFT or molecular mechanics) with experimental data to predict and refine structures. Crystallize derivatives with heavy atoms (e.g., bromine) to enhance X-ray diffraction resolution .

Q. What experimental strategies assess the stability of this compound under varying conditions?

Methodological Answer: Conduct accelerated stability studies: expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts. Use Arrhenius kinetics to extrapolate shelf life. For oxidative stability, employ radical initiators (e.g., AIBN) and track peroxide formation .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer: Perform a systematic literature review to identify variables (e.g., solvent effects, instrument calibration). Replicate disputed experiments under standardized conditions. Use statistical tests (e.g., t-tests for peak shifts) to quantify discrepancies. If unresolved, publish a comparative analysis with raw data to invite peer scrutiny .

Q. What computational approaches model the reactivity of this compound in novel reactions?

Methodological Answer: Apply density functional theory (DFT) to calculate transition-state energies and frontier molecular orbitals (HOMO/LUMO). Validate models against experimental kinetic data. Molecular dynamics simulations can predict solvent effects and steric hindrance in spirocyclic systems .

Q. How to statistically analyze biological activity data for derivatives of this compound?

Methodological Answer: Use dose-response curves (e.g., IC₅₀ calculations) with nonlinear regression. Apply ANOVA to compare efficacy across derivatives, followed by post-hoc tests (e.g., Tukey’s HSD). For high-throughput screening, employ machine learning (e.g., random forests) to identify structure-activity relationships (SARs) .

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